3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide
Overview
Description
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound is able to alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, this compound has been shown to exhibit anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound specifically targets HDAC6, which may make it a more effective treatment for certain diseases. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the identification of new targets for this compound, which may expand its potential applications beyond cancer and Alzheimer's disease. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential effects on other cellular processes.
Scientific Research Applications
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptide, which is a hallmark of the disease.
properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-17-8-9-20(25)19(11-17)18(16-6-2-1-3-7-16)12-21(26)24-14-15-5-4-10-23-13-15/h1-11,13,18,25H,12,14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMICYFQVJDFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CN=CC=C2)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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